Product packaging for Ademetionine(Cat. No.:CAS No. 29908-03-0)

Ademetionine

Cat. No.: B1665520
CAS No.: 29908-03-0
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-L-methionine (SAMe) is a ubiquitous sulfonium compound and fundamental cosubstrate involved in critical biochemical pathways, including enzymatic transmethylation, transsulfuration, and aminopropylation . It is synthesized endogenously from ATP and the amino acid methionine and serves as the primary methyl donor in over 40 distinct methyltransferase reactions, regulating the synthesis, activation, and metabolism of nucleic acids, proteins, phospholipids, hormones, and neurotransmitters . Its role is indispensable for cellular growth, repair, and function. In research, SAMe is a critical reagent for investigating epigenetic regulation, as it serves as the methyl group donor for DNA methylation, a key process in the study of gene expression and silencing . Studies have also explored its importance in liver health, where it helps maintain glutathione levels and supports detoxification pathways . Furthermore, its involvement in the biosynthesis of neurotransmitters like epinephrine makes it a compound of interest in neuroscience and psychiatric research, with clinical trials investigating its properties at doses ranging from 200 mg to 1600 mg per day . The compound's mechanism of action is rooted in the "SAM cycle," where it is converted to S-adenosylhomocysteine after donating its methyl group. Research into radical SAM enzymes, which utilize an iron-sulfur cluster to cleave SAM and generate reactive 5′-deoxyadenosyl radicals, highlights its role in a wide array of unusual biochemical reactions, from cofactor biosynthesis to tRNA modification . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers with specific inquiries regarding applications in epigenetics, hepatology, or neuropharmacology are encouraged to contact us for detailed specifications and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N6O5S+ B1665520 Ademetionine CAS No. 29908-03-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

29908-03-0

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

boiling_point

78 °C

Other CAS No.

78548-84-2
91279-78-6
29908-03-0
24346-00-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

S Adenosyl L Methionine Biosynthesis and Metabolic Interconnections

De Novo S-adenosyl-L-methionine Synthesis Pathways

The de novo synthesis of S-adenosyl-L-methionine is a fundamental cellular process that ensures a continuous supply of this critical methyl donor. This pathway is primarily governed by the activity of a family of enzymes known as methionine adenosyltransferases, which catalyze the formation of SAM from its precursors, L-methionine and adenosine (B11128) triphosphate (ATP).

Methionine Adenosyltransferase (MAT) Isoenzymes and Genetic Regulation (MAT1A, MAT2A, MATIII, MATI, MATII)

In mammalian systems, the synthesis of SAM is catalyzed by methionine adenosyltransferase (MAT), an essential enzyme encoded by two distinct genes: MAT1A and MAT2A. These genes give rise to different isoenzymes with distinct tissue expression, kinetic properties, and regulatory mechanisms. A third gene, MAT2B, encodes a regulatory subunit, β, that modulates the activity of the MATII isoenzyme.

The MAT1A gene is predominantly expressed in the adult liver and encodes the α1 catalytic subunit. This subunit assembles into two isoenzymes: a tetramer known as MATI and a dimer known as MATIII. The liver is the primary site of SAM production and consumption, handling the majority of methionine metabolism. The expression of MAT1A is associated with a differentiated and functional state of hepatocytes. Genetic regulation of MAT1A is complex, involving epigenetic mechanisms. In its active state in the liver, the MAT1A promoter is typically hypomethylated and associated with acetylated histones. Conversely, in tissues where it is not expressed and in certain pathological states like hepatocellular carcinoma, the MAT1A promoter is often hypermethylated, leading to gene silencing.

The MAT2A gene, on the other hand, is widely expressed in extrahepatic tissues and is also found in fetal liver cells. It encodes the α2 catalytic subunit, which forms the MATII isoenzyme. Unlike MATI and MATIII, MATII exhibits a lower Michaelis constant (Km) for methionine, making it more efficient at lower substrate concentrations. S-adenosyl-L-methionine itself plays a role in the regulation of these genes; it has been shown to upregulate the transcription of MAT1A while downregulating MAT2A expression, thereby helping to maintain the differentiated state of hepatocytes.

Interactive Table: Properties of Methionine Adenosyltransferase (MAT) Isoenzymes

Isoenzyme Gene Catalytic Subunit Quaternary Structure Tissue Expression Km for Methionine Product Inhibition by SAM
MATI MAT1A α1 Tetramer Adult Liver Intermediate (23 μM–1 mM) Low
MATIII MAT1A α1 Dimer Adult Liver High (215 μM–7 mM) Stimulated by SAM
MATII MAT2A α2 Dimer/Complex with β subunit Extrahepatic tissues, fetal liver Low (4–10 μM) High

ATP-Dependent Condensation of L-Methionine and Adenosine

L-methionine + ATP → S-adenosyl-L-methionine + Pyrophosphate + Orthophosphate

This process is energetically costly, as all three phosphate (B84403) groups of ATP are ultimately cleaved. The reaction proceeds through a mechanism where the sulfur of methionine acts as a nucleophile, attacking the 5'-carbon of the adenosine moiety of ATP. This forms the sulfonium (B1226848) ion characteristic of SAM, making the methyl group attached to the sulfur highly activated and readily transferable.

S-adenosyl-L-methionine Recycling and Methionine Cycle Interplay

Following the donation of its methyl group in a transmethylation reaction, SAM is converted to S-adenosylhomocysteine (SAH). The efficient recycling of SAH back to methionine is crucial for maintaining cellular methylation capacity and is a key component of the methionine cycle.

S-adenosylhomocysteine (SAH) Formation and Hydrolysis

Virtually all SAM-dependent methylation reactions yield S-adenosylhomocysteine (SAH) as a byproduct. SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to a significant reduction in cellular methylation potential. Therefore, the rapid removal of SAH is essential.

This is accomplished by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. The reaction is as follows:

S-adenosylhomocysteine + H₂O ⇌ Adenosine + Homocysteine

Although the equilibrium of this reaction favors the synthesis of SAH, the reaction proceeds in the hydrolytic direction in vivo due to the rapid metabolism of its products, adenosine and homocysteine. The mechanism of SAHH involves the use of a tightly bound NAD+ cofactor to oxidize the 3'-hydroxyl group of the adenosine moiety of SAH, facilitating the elimination of homocysteine.

Regeneration of Methionine via Methionine Synthase (MS) and Betaine-Homocysteine Methyltransferase (BHMT)

The homocysteine produced from the hydrolysis of SAH can be remethylated to regenerate methionine, thus completing the methionine cycle. This regeneration is primarily carried out by two enzymes: methionine synthase (MS) and betaine-homocysteine methyltransferase (BHMT).

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a vitamin B12-dependent enzyme that is ubiquitously expressed. It catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, to homocysteine. nih.gov This reaction not only regenerates methionine but also produces tetrahydrofolate (THF), which can then re-enter the folate cycle to be used for the synthesis of nucleotides and other essential molecules. The reaction mechanism involves the transfer of the methyl group from 5-MTHF to the vitamin B12 cofactor (cobalamin), which then donates it to homocysteine. acs.org

Betaine-homocysteine methyltransferase (BHMT) provides an alternative pathway for methionine regeneration, which is particularly active in the liver and kidneys. BHMT catalyzes the transfer of a methyl group from betaine (B1666868) (trimethylglycine) to homocysteine, yielding methionine and dimethylglycine. This pathway is crucial, especially when folate levels are low or when the demand for methionine is high. The reaction mechanism of BHMT is an ordered sequential process where homocysteine binds first, followed by betaine, and the products are released in the order of dimethylglycine and then methionine.

Interconnections with One-Carbon Metabolism and Folate Cycle

The biosynthesis and recycling of SAM are deeply intertwined with one-carbon metabolism and the folate cycle. The folate cycle is responsible for providing the one-carbon units necessary for various biosynthetic pathways, including the synthesis of purines and thymidylate, as well as for the remethylation of homocysteine.

Dietary folate is converted into various tetrahydrofolate (THF) derivatives, which act as carriers of one-carbon units at different oxidation states. The key intersection with the methionine cycle occurs through the production of 5-methyltetrahydrofolate (5-MTHF). 5,10-methylenetetrahydrofolate is irreversibly reduced to 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). As mentioned, 5-MTHF then serves as the methyl donor for the methionine synthase-catalyzed regeneration of methionine from homocysteine.

This connection creates a critical metabolic link: the availability of folate directly impacts the efficiency of the methionine cycle and, consequently, the cellular levels of SAM. A deficiency in folate or vitamin B12 can lead to a "methyl-folate trap," where folate is trapped as 5-MTHF, leading to a functional folate deficiency and impaired methionine regeneration. This, in turn, can result in elevated homocysteine levels and reduced cellular methylation capacity. The regulation of these interconnected pathways is crucial for maintaining cellular homeostasis. For instance, SAM acts as an allosteric inhibitor of MTHFR, providing a feedback mechanism to coordinate the production of methyl groups with the cellular methylation status.

S-adenosyl-L-methionine Catabolism Pathways

The catabolism of S-adenosyl-L-methionine (SAM) is a critical metabolic hub that diverges into several key pathways, including transmethylation, transsulfuration, and aminopropylation. amerigoscientific.comnih.gov A significant catabolic route, particularly linked to the aminopropylation pathway for polyamine synthesis, results in the formation of 5'-Methylthioadenosine (MTA). amerigoscientific.com In this process, SAM is first decarboxylated, and the resulting aminopropyl group is transferred to putrescine to form spermidine (B129725) and subsequently to spermidine to form spermine (B22157). amerigoscientific.comnormalesup.org These reactions release MTA as a byproduct. amerigoscientific.comnormalesup.org The accumulation of MTA can be toxic and inhibitory to cellular processes; therefore, organisms across all domains of life have evolved specific pathways to metabolize and salvage its components. pnas.orgnih.gov

5'-Methylthioadenosine (MTA) Metabolism and Salvage Pathway

The methionine salvage pathway, also known as the MTA cycle, is a ubiquitous biochemical process that recycles the sulfur and portions of the carbon skeleton from MTA to regenerate L-methionine. normalesup.orgnih.gov This pathway is crucial for maintaining the cellular pool of methionine, preventing the toxic accumulation of MTA, and conserving metabolically expensive sulfur. pnas.orgnih.gov The process is a sequential series of enzymatic reactions that occurs in the cytosol. researchgate.netreactome.org

The initial and rate-limiting step in the salvage pathway is the cleavage of MTA. oncotarget.com In humans and most eukaryotes, this is predominantly catalyzed by MTA phosphorylase (MTAP), which phosphorolytically cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). nih.govresearchgate.net In some bacteria, this conversion is a two-step process involving MTA nucleosidase (MtnN) to produce 5-methylthioribose (MTR) and adenine, followed by the phosphorylation of MTR to MTR-1-P by MTR kinase (MtnK). pnas.orgnih.gov

Following the formation of MTR-1-P, the pathway proceeds through several intermediates. The canonical pathway involves the sequential action of enzymes that isomerize, dehydrate, enolize, and oxidize the ribose moiety of MTR-1-P to form 4-methylthio-2-oxobutyrate, the α-keto acid analogue of methionine. nih.gov The final step is a transamination reaction, which adds an amino group to 4-methylthio-2-oxobutyrate to yield L-methionine. nih.gov This pathway effectively salvages both the methylthio group and the ribose carbons from MTA, while the adenine is salvaged for the purine (B94841) nucleotide pool. nih.govresearchgate.net The pathway is present with some variations across different organisms. nih.gov

Key Enzymes in the Methionine Salvage Pathway

Enzyme Abbreviation Function
MTA Phosphorylase MTAP Catalyzes the phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate. researchgate.net
MTA Nucleosidase MtnN Hydrolyzes MTA to adenine and 5-methylthioribose (bacterial pathway variation). pnas.org
5-methylthioribose Kinase MtnK Phosphorylates 5-methylthioribose to 5-methylthioribose-1-phosphate (bacterial pathway variation). proquest.com
5-methylthioribose-1-phosphate Isomerase MtnA Isomerizes 5-methylthioribose-1-phosphate. asm.org
5-methylthioribulose-1-phosphate Dehydratase MtnB Catalyzes the dehydration of 5-methylthioribulose-1-phosphate. researchgate.net
Enolase-phosphatase MtnC Performs enolization and dephosphorylation steps. asm.org
Acireductone Dioxygenase MtnD Catalyzes the oxidation of the acireductone intermediate. asm.org
Aminotransferase MtnE Catalyzes the final transamination to form methionine. asm.org

Role of MTA Phosphorylase (MTAP)

S-methyl-5'-thioadenosine phosphorylase (MTAP) is a pivotal enzyme that functions at the crossroads of polyamine metabolism and the salvage of purines and methionine. wikipedia.orgcreativebiomart.net In humans, it is the sole enzyme responsible for the metabolism of MTA. nih.gov By catalyzing the irreversible phosphorolytic cleavage of MTA, MTAP produces adenine and 5-methylthioribose-1-phosphate (MTR-1-P). creativebiomart.net This reaction is a crucial first step in the methionine salvage pathway, channeling MTR-1-P towards methionine regeneration. researchgate.net Simultaneously, the released adenine is made available for the purine salvage pathway, contributing to the synthesis of DNA and RNA. wikipedia.org

MTAP is a trimeric enzyme, with each identical subunit consisting of 283 amino acid residues. wikipedia.org The active site is formed at the interface between the subunits. wikipedia.org The gene encoding MTAP is located on human chromosome 9p21.3. wikipedia.org This region is frequently deleted in various types of cancer, leading to MTAP deficiency. creativebiomart.net

The role of MTAP is critical in cells with high rates of polyamine synthesis, such as prostate cells, as it prevents the accumulation of the inhibitory byproduct MTA and replenishes the methionine and adenine pools. oncotarget.com The activity of MTAP is considered rate-limiting for the entire methionine salvage pathway, highlighting its importance in maintaining cellular homeostasis. oncotarget.com

Table of Mentioned Chemical Compounds

Compound Name
5'-Methylthioadenosine
5-methylthioribose
5-methylthioribose-1-phosphate
4-methylthio-2-oxobutyrate
Adenine
Cysteine
Glutathione (B108866)
Homocysteine
L-methionine
Putrescine
S-adenosyl-L-methionine
S-Adenosylhomocysteine
Spermidine
Spermine

S Adenosyl L Methionine in Non Methylation Biochemical Pathways

Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route that links methionine metabolism to the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.netsustainability-directory.comproteopedia.org This pathway is essential for maintaining sulfur balance and cellular redox homeostasis.

The journey from SAM to cysteine begins after SAM donates its methyl group, forming S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.govnih.gov Homocysteine stands at a crucial metabolic crossroads: it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. ucd.ieresearchgate.net This conversion is the sole de novo source of cysteine in mammals. proteopedia.org The synthesized cysteine is then a rate-limiting precursor for the production of the vital antioxidant glutathione (GSH). researchgate.netresearchgate.netnih.gov Studies have demonstrated that activation of the transsulfuration pathway significantly contributes to increased glutathione biosynthesis, which is crucial for mitigating oxidative stress. researchgate.net

Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes govern the transsulfuration pathway: cystathionine (B15957) β-synthase (CBS) and cystathionase (CSE), also known as cystathionine γ-lyase. proteopedia.orgucd.ienih.gov CBS catalyzes the first and rate-limiting step, which is the condensation of homocysteine and serine to form cystathionine. nih.govresearchgate.net This reaction is a critical regulatory point in sulfur metabolism. wikipedia.org CSE then catalyzes the subsequent hydrolysis of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.govnih.gov

The activity of CBS is allosterically regulated by SAM. nih.govwikipedia.org When SAM levels are high, indicating a surplus of methionine, it binds to a regulatory domain on CBS, activating the enzyme and channeling homocysteine towards cysteine and glutathione synthesis. ucd.ieox.ac.uk Conversely, low levels of SAM lead to reduced CBS activity, conserving homocysteine for remethylation back to methionine. wikipedia.orgunl.edu

By providing the cysteine necessary for glutathione synthesis, the SAM-driven transsulfuration pathway is fundamental to cellular redox balance and antioxidant defense. researchgate.netunl.edu Glutathione plays a critical role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov Conditions of methionine restriction can lead to decreased SAM levels, which in turn can destabilize the CBS protein, leading to reduced glutathione levels and increased vulnerability to oxidative stress. unl.edunih.gov Conversely, SAM supplementation has been shown to increase total glutathione levels and modulate antioxidant enzyme systems. nih.govresearchgate.net Research has shown that SAM can attenuate oxidative stress, in part by suppressing the production of ROS and oxidative damage. nih.gov

Polyamine Biosynthesis

Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, proliferation, and differentiation. nih.govruhr-uni-bochum.deyoutube.com SAM plays a crucial role in the biosynthesis of these vital compounds, not as a methyl donor, but as a provider of aminopropyl groups.

In the synthesis of polyamines, SAM serves as the precursor for the aminopropyl group donor. mdpi.comnih.gov This process begins with the formation of putrescine from ornithine. nih.govyoutube.com Subsequently, spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine, forming spermidine. plos.orgmdpi.com In a similar fashion, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine to produce spermine. mdpi.compsu.edu

The donor molecule, decarboxylated S-adenosyl-L-methionine (dcSAM), is produced from SAM through a decarboxylation reaction catalyzed by the enzyme S-adenosyl-L-methionine decarboxylase (SAMDC). nih.govpsu.eduresearchgate.net This reaction is a critical and often rate-limiting step in the polyamine biosynthetic pathway. wikipedia.orgspringernature.comnih.gov SAMDC is a highly regulated enzyme, and its activity is modulated by the cellular need for polyamines. psu.edunih.gov Unlike many other decarboxylases, SAMDC utilizes a covalently bound pyruvate (B1213749) as a prosthetic group instead of the more common pyridoxal (B1214274) 5'-phosphate. wikipedia.orgnih.gov The formation of this active site pyruvate occurs through an autocatalytic post-translational cleavage of a proenzyme. wikipedia.orguniprot.org The resulting dcSAM is used almost exclusively for polyamine synthesis. nih.govsemanticscholar.org

Synthesis of Spermidine and Spermine from Putrescine

The biosynthesis of the higher polyamines, spermidine and spermine, from the diamine putrescine is a fundamental process that relies on S-adenosyl-L-methionine (SAM) as a donor of aminopropyl groups. This pathway is distinct from SAM's more common role as a methyl group donor.

The initial and rate-limiting step in this pathway is the decarboxylation of SAM to form decarboxylated S-adenosyl-L-methionine (dcSAM or dcAdoMet). nih.gov This irreversible reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), a pyruvoyl-dependent enzyme.

Once formed, dcSAM serves as the aminopropyl donor in two successive enzymatic steps:

Spermidine Synthesis: The enzyme spermidine synthase facilitates the transfer of an aminopropyl group from dcSAM to putrescine. This reaction yields spermidine and 5'-methylthioadenosine (MTA) as a byproduct. acs.orgacs.org

Spermine Synthesis: Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, resulting in the formation of spermine and another molecule of MTA. acs.orgnih.gov

This sequential addition of aminopropyl groups, originating from SAM, is the primary route for the production of these essential polyamines in eukaryotic cells.

EnzymeSubstrate(s)Product(s)Function
S-adenosylmethionine decarboxylase (SAMDC)S-adenosyl-L-methionine (SAM)Decarboxylated SAM (dcSAM), CO2Catalyzes the rate-limiting step in polyamine biosynthesis.
Spermidine synthasePutrescine, dcSAMSpermidine, 5'-methylthioadenosine (MTA)Transfers an aminopropyl group to putrescine.
Spermine synthaseSpermidine, dcSAMSpermine, 5'-methylthioadenosine (MTA)Transfers an aminopropyl group to spermidine.

Functional Significance of Polyamines in Cell Growth, Proliferation, and Gene Expression

The polyamines spermidine and spermine, synthesized via the SAM-dependent pathway, are ubiquitous, polycationic molecules essential for a multitude of cellular processes. Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby playing crucial roles in cell growth, proliferation, and the regulation of gene expression.

Cell Growth and Proliferation: Polyamines are indispensable for normal cell proliferation and growth. Their depletion can halt the cell cycle and inhibit cell division. They are involved in stabilizing cellular structures and are required for the synthesis of both DNA and proteins. Alterations in polyamine levels have been consistently linked with changes in cell growth rates, with rapidly proliferating cells typically exhibiting high concentrations of these molecules. acs.orgnih.gov

Gene Expression: The influence of polyamines on gene expression is multifaceted:

Chromatin Structure: By binding to DNA, polyamines can induce conformational changes and promote the condensation of chromatin. This modulation of DNA structure can directly impact the accessibility of genes to the transcriptional machinery, thereby influencing which genes are expressed. wikipedia.org

Transcription and Translation: Polyamines are known to stabilize both DNA and RNA structures. This stabilization is important for processes like transcription and translation. They can influence the activity of enzymes involved in these processes and are also implicated in RNA processing and the post-translational modification of certain proteins, such as the eukaryotic initiation factor 5A (eIF5A). wikipedia.orgfrontiersin.org

DNA Stability and Apoptosis: Polyamines play a dual role in cell survival. They contribute to the stability of DNA, protecting it from damage. asm.org However, their levels are also intricately linked to apoptosis (programmed cell death). Both depletion and excessive accumulation of polyamines can trigger apoptotic pathways, highlighting the importance of their tightly regulated intracellular concentrations for maintaining cell viability. researchgate.net

Cellular ProcessRole of Polyamines (Spermidine and Spermine)
Cell Growth & Proliferation Essential for cell division, DNA and protein synthesis. acs.orgnih.gov
Gene Expression Modulate chromatin structure, stabilize nucleic acids, and influence transcription and translation. wikipedia.orgfrontiersin.org
DNA Stability Bind to and stabilize DNA structure, protecting it from damage. asm.org
Apoptosis Tightly regulated levels are crucial; both depletion and excess can induce programmed cell death. researchgate.net

5′-Deoxyadenosyl 5′-Radical-Mediated Biochemical Transformations

Beyond its roles in methylation and polyamine synthesis, S-adenosyl-L-methionine is a key player in radical chemistry within the cell. It serves as the precursor to the highly reactive 5′-deoxyadenosyl radical, which initiates a vast number of complex and chemically difficult reactions.

Involvement of Radical S-adenosyl-L-methionine (SAM) Enzymes (ARE)

A vast superfamily of enzymes, known as Radical SAM (or AdoMet Radical) Enzymes, utilizes SAM to generate a potent radical intermediate. These enzymes are characterized by a conserved cysteine-rich motif (CxxxCxxC) that coordinates a [4Fe-4S] iron-sulfur cluster.

The general mechanism involves the following key steps:

SAM Binding: SAM binds to the [4Fe-4S] cluster at a unique, fourth iron atom that is not coordinated by a cysteine residue. The binding occurs via the α-amino and carboxylate groups of SAM's methionine portion.

Reductive Cleavage: The [4Fe-4S] cluster, in its reduced [+1] state, donates an electron to the bound SAM molecule.

Radical Generation: This one-electron reduction causes the homolytic cleavage of the S–C5′ bond of SAM. This cleavage generates two products: methionine and the highly reactive 5′-deoxyadenosyl 5′-radical (5′-dAdo•). nih.gov Recent studies have shown that this process may proceed through a transient organometallic intermediate (termed Ω), where the 5'-deoxyadenosyl group is directly bonded to the unique iron of the cluster before being liberated as a free radical. frontiersin.org

Reaction Initiation: The 5′-dAdo• radical is a powerful oxidant, capable of abstracting a hydrogen atom from a wide variety of unactivated C-H bonds on a substrate. This initial hydrogen abstraction generates a substrate radical, which then undergoes a diverse range of subsequent transformations specific to the particular enzyme. nih.gov

This mechanism allows Radical SAM enzymes to catalyze some of the most challenging reactions in biology, often involving the functionalization of chemically inert positions on a substrate.

Diverse Radical Chemical Reactions Initiated by S-adenosyl-L-methionine

The 5′-deoxyadenosyl radical generated by Radical SAM enzymes initiates an extraordinary diversity of chemical transformations. These reactions are crucial for the biosynthesis of numerous cofactors, antibiotics, and natural products, as well as for DNA repair and peptide modification.

Examples of these diverse reactions include:

Sulfur Insertion: Enzymes like biotin (B1667282) synthase (BioB) and lipoyl synthase (LipA) catalyze the insertion of sulfur atoms into unactivated C-H bonds to form the essential cofactors biotin (vitamin B7) and lipoic acid, respectively. wikipedia.org

Unusual Methylations and Methylthiolations: Radical SAM methyltransferases catalyze the methylation of unreactive carbon centers, a reaction distinct from conventional SAM-dependent methylations. nih.gov Furthermore, enzymes like MiaB are involved in methylthiolation, where a methylthio (-SCH3) group is added to substrates such as tRNA. nih.gov

Complex Carbon Skeleton Rearrangements: These enzymes are masters of rearranging molecular structures. For instance, in the biosynthesis of the molybdenum cofactor, the enzyme MoaA catalyzes a key C-C bond formation and rearrangement of GTP. nih.gov Other enzymes are involved in DNA repair by reversing UV-induced thymine (B56734) dimers. wikipedia.org

Peptide Modification: A large subgroup of Radical SAM enzymes is involved in the post-translational modification of ribosomally synthesized peptides (RiPPs). They can install thioether cross-links, form C-C bonds between amino acid side chains, and perform epimerizations, creating a wide array of structurally complex and biologically active natural products. frontiersin.org

Cofactor and Metallocluster Biosynthesis: Radical SAM enzymes are central to the synthesis of complex inorganic cofactors. For example, the enzyme NifB catalyzes a carbon insertion reaction crucial for the assembly of the iron-molybdenum cofactor (FeMoco) of nitrogenase. wikipedia.org The enzyme HydG generates the CO and CN⁻ ligands for the [Fe-Fe]-hydrogenase H-cluster. wikipedia.org

Anaerobic Oxidative Decarboxylation: In the absence of oxygen, enzymes like HemN catalyze the oxidative decarboxylation of coproporphyrinogen III, a key step in the anaerobic biosynthesis of heme. wikipedia.org

This remarkable chemical versatility makes the Radical SAM superfamily one of the largest and most functionally diverse groups of enzymes known. acs.orgacs.org

Regulation of S Adenosyl L Methionine Metabolism

Enzymatic Regulation and Feedback Mechanisms

The enzymes involved in the methionine cycle are subject to intricate regulation by SAM and other metabolites, ensuring a balanced flux through the pathway.

Methionine adenosyltransferase (MAT) catalyzes the synthesis of SAM from methionine and ATP. creative-proteomics.com In mammals, there are two genes, MAT1A and MAT2A, that encode for different MAT isoenzymes. MAT1A is primarily expressed in the liver, while MAT2A is found in all mammalian tissues. researchgate.net The activity of these enzymes is regulated by the availability of their substrate, methionine. For instance, in human neuroblastoma cells, MAT catalytic activity was found to be inversely correlated with methionine concentrations. nih.gov When methionine levels are high, MAT activity is modulated to prevent excessive SAM production. researchgate.net

The different isoenzymes exhibit distinct kinetic properties and regulatory responses. The liver-specific MATI/III enzymes are crucial for managing the large influx of methionine from the diet. MATIII, in particular, is activated by methionine, allowing the liver to efficiently convert excess methionine into SAM. researchgate.net

Cystathionine (B15957) β-synthase (CBS) is a key enzyme in the transsulfuration pathway, which channels homocysteine towards cysteine synthesis. SAM acts as an allosteric activator of CBS. pnas.orgwikipedia.org This activation is a critical regulatory point that determines the metabolic fate of homocysteine. When SAM levels are high, it binds to a regulatory domain on CBS, inducing a conformational change that increases the enzyme's catalytic activity by 2- to 5-fold. wikipedia.orgpnas.orgacs.org This stimulation of CBS activity directs homocysteine away from the methionine cycle and towards the synthesis of cysteine, which is a precursor for glutathione (B108866), a major cellular antioxidant. pnas.orgpnas.org

Conversely, when SAM levels are low, CBS activity is reduced, conserving homocysteine for remethylation back to methionine. wikipedia.org This mechanism ensures that methionine is conserved when the cellular demand for methylation is high. The binding of SAM also stabilizes the CBS protein against degradation. pnas.org

Regulation of Key Enzymes by S-adenosyl-L-methionine (SAM)
EnzymeEffect of SAMMechanismMetabolic Consequence
Methionine Adenosyltransferase (MAT)Product Inhibition (in some contexts)Feedback inhibitionPrevents excessive SAM synthesis
Cystathionine β-Synthase (CBS)ActivationAllosteric activationDirects homocysteine to the transsulfuration pathway for cysteine synthesis
Methylenetetrahydrofolate Reductase (MTHFR)InhibitionAllosteric inhibitionReduces the formation of 5-methyltetrahydrofolate, slowing homocysteine remethylation
Betaine-Homocysteine Methyltransferase (BHMT)InhibitionInhibits enzyme activity and down-regulates gene expressionReduces the remethylation of homocysteine to methionine

SAM also regulates the remethylation of homocysteine to methionine through feedback inhibition of key enzymes. Methylenetetrahydrofolate reductase (MTHFR) catalyzes the production of 5-methyltetrahydrofolate, the methyl donor for the methionine synthase-catalyzed remethylation of homocysteine. SAM is a potent allosteric inhibitor of MTHFR. nih.govportlandpress.com When SAM levels are high, MTHFR activity is suppressed, reducing the supply of methyl groups for homocysteine remethylation and thereby preventing further synthesis of methionine and SAM. nih.gov

Similarly, S-adenosylmethionine inhibits the activity of betaine-homocysteine methyltransferase (BHMT), an enzyme that catalyzes an alternative pathway for homocysteine remethylation, primarily in the liver. nih.govnih.gov This inhibition helps to fine-tune homocysteine levels and maintain SAM homeostasis.

Glycine (B1666218) N-methyltransferase (GNMT) plays a crucial role in regulating the levels of SAM, especially in the liver where it is highly expressed. nih.gov GNMT catalyzes the methylation of glycine to form sarcosine, a reaction that consumes SAM. This enzyme acts as a buffer for SAM levels; when SAM concentrations are high, GNMT activity increases to catabolize the excess SAM. nih.gov Conversely, when SAM levels are low, GNMT activity is reduced to conserve SAM for other essential methylation reactions. tmu.edu.tw The regulation of GNMT activity is therefore critical for maintaining cellular homeostasis of SAM. nih.gov Studies have shown that the main biological role of GNMT in mammals is to regulate the level of SAM. nih.gov

Transcriptional and Post-Translational Control

In addition to enzymatic regulation, the metabolism of SAM is controlled at the level of gene expression and through post-translational modifications of the involved enzymes.

The expression of genes encoding enzymes of the methionine cycle is subject to regulation by various factors, including the availability of methionine and SAM itself. For example, studies in HepG2 cells have shown that treatment with SAM and its metabolite, 5'-methylthioadenosine (MTA), leads to a dose- and time-dependent decrease in BHMT mRNA levels. nih.govportlandpress.com This down-regulation is mediated in part by the induction of the transcription factor NF-κB, which acts as a repressor for the human BHMT gene. nih.govportlandpress.com

The expression of MAT genes is also regulated. For instance, in hepatocellular carcinoma, there is often a switch in the expression from the liver-specific MAT1A to the more widely expressed MAT2A. nih.govoaepublish.com This switch is associated with changes in DNA methylation of the respective gene promoters. oaepublish.com Furthermore, there is evidence for coordinate regulation of the expression of methionine cycle enzymes. Significant correlations have been observed between the protein levels of GNMT and MAT1A, as well as between GNMT and BHMT in human liver samples. nih.gov

Protein Phosphorylation and S-adenosyl-L-methionine Pathway Enzymes

The regulation of S-adenosyl-L-methionine (SAM) metabolism is a tightly controlled process, ensuring a balanced supply for essential cellular reactions while preventing metabolic imbalances. One critical layer of this regulation involves the post-translational modification of key enzymes within the methionine cycle, particularly through protein phosphorylation. This mechanism allows for rapid and reversible changes in enzyme activity in response to cellular signals and metabolic status.

A prime example of this regulatory mechanism is the phosphorylation of methylenetetrahydrofolate reductase (MTHFR). MTHFR is a pivotal enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step commits one-carbon units to the methionine cycle for the remethylation of homocysteine to methionine, which is the direct precursor of SAM. nih.govresearchgate.net

Research has demonstrated that human MTHFR undergoes multisite phosphorylation on its N-terminal domain. nih.govresearchgate.net This phosphorylation event does not directly inactivate the enzyme but rather enhances its sensitivity to allosteric inhibition by SAM. nih.govresearchgate.net In its phosphorylated state, MTHFR is more strongly inhibited by SAM, effectively creating a feedback loop. When SAM levels are high, the increased phosphorylation-mediated inhibition of MTHFR slows down the production of 5-methyltetrahydrofolate, thereby reducing the rate of methionine and subsequent SAM synthesis. nih.gov

Conversely, under conditions of low methionine and consequently low SAM, MTHFR is dephosphorylated. nih.gov This dephosphorylation makes the enzyme less sensitive to SAM inhibition, allowing it to remain active and direct more one-carbon units towards the regeneration of methionine and SAM. nih.gov This dynamic interplay between phosphorylation and allosteric inhibition ensures that the cell can precisely control the flux through the methionine cycle to maintain one-carbon metabolism homeostasis.

Kinases identified as responsible for MTHFR phosphorylation include DYRK1A/2 and GSK3A/B. nih.gov The maintenance of MTHFR's phosphorylated state is dependent on adequate cellular SAM levels, which are sensed by the enzyme's C-terminal SAM-binding domain. nih.govresearchgate.net This intricate mechanism highlights how phosphorylation acts in concert with metabolite sensing to fine-tune the activity of a crucial enzyme in the SAM metabolic pathway.

Intracellular S-adenosyl-L-methionine to S-adenosylhomocysteine (SAH) Ratio as a Regulatory Factor

Beyond the regulation of enzyme activity, the metabolism of S-adenosyl-L-methionine is profoundly influenced by the intracellular balance between SAM and its product, S-adenosylhomocysteine (SAH). In transmethylation reactions, SAM donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, and is converted to SAH in the process. nih.govnih.gov This product, SAH, is a potent competitive inhibitor of most SAM-dependent methyltransferases. nih.govcreative-proteomics.comnih.govspandidos-publications.com

The cellular ratio of SAM to SAH, often termed the "methylation index" or "methylation potential," is therefore a critical determinant of the cell's capacity to perform methylation reactions. creative-proteomics.comnih.govhealthmatters.io

High SAM/SAH Ratio : A high ratio indicates an abundance of the methyl donor (SAM) relative to the inhibitory product (SAH), signifying a robust cellular methylation capacity. This state is generally associated with normal, healthy cellular metabolism where methylation processes can function optimally. creative-proteomics.com

Low SAM/SAH Ratio : A low ratio, conversely, suggests that the concentration of the inhibitor SAH is high relative to SAM. This condition leads to the inhibition of methyltransferases, thereby reducing the cell's ability to carry out essential methylation reactions. creative-proteomics.com

This ratio is a sensitive indicator of cellular metabolic status and has significant biological implications. Since methylation is a key mechanism in epigenetic modifications, the SAM/SAH ratio directly influences gene expression patterns. creative-proteomics.com An imbalanced ratio can lead to aberrant DNA methylation (either hypermethylation or hypomethylation), which has been linked to various pathological conditions. creative-proteomics.comspandidos-publications.com

The cell maintains this crucial ratio through the efficient removal of SAH. The enzyme SAH hydrolase (AHCY) catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine (B11128). nih.gov The efficiency of this removal process is vital; an accumulation of homocysteine can reverse the AHCY reaction, leading to an increase in SAH levels and a subsequent decrease in the SAM/SAH ratio. amazonaws.comresearchgate.net Therefore, factors that influence homocysteine levels, such as the status of folate and vitamins B6 and B12, can indirectly regulate the methylation index. creative-proteomics.comhealthmatters.io

Studies have shown that while intracellular SAM levels are kept relatively stable under tight homeostatic control, fluctuations in SAH levels are more likely to cause alterations in the methylation index. healthmatters.io For instance, in a study on human macrophages, treatment with 500 μmol/L of SAM led to a twofold increase in intracellular SAM without changing SAH levels, resulting in an increased SAM/SAH ratio and a significant increase in global DNA methylation. physiology.org However, a higher treatment concentration (1,000 μmol/L SAM) caused a fourfold increase in SAH, which negated the effect on global methylation, underscoring the inhibitory power of SAH. physiology.org

The following table summarizes findings from a study on human macrophages, illustrating how external SAM concentrations affect the intracellular SAM/SAH ratio and methylation.

SAM Treatment ConcentrationIntracellular SAM Change (Relative to Control)Intracellular SAH Change (Relative to Control)Resulting SAM/SAH RatioEffect on Global DNA Methylation
500 μmol/L~2-fold increaseNo significant changeIncreasedIncreased by 6.6%
1,000 μmol/L~6-fold increase>4-fold increaseAltered (inhibitory effect of high SAH)No significant difference from control

Data derived from a study on THP1 human macrophages. physiology.org

This demonstrates that the SAM/SAH ratio, rather than the absolute concentration of SAM alone, is the key regulatory factor governing the landscape of cellular methylation.

Advanced Research Methodologies and Tools for S Adenosyl L Methionine Studies

Enzymatic Synthesis and Bioreactor Optimization for S-adenosyl-L-methionine Production

The industrial production of S-adenosyl-L-methionine (SAM) has traditionally relied on fermentation methods using yeast strains like Saccharomyces cerevisiae or Pichia pastoris. mdpi.com However, these methods often suffer from long fermentation times, low yields, and inefficient substrate conversion. mdpi.com To overcome these limitations, research has increasingly focused on enzymatic synthesis and the optimization of bioreactor processes. mdpi.comresearchgate.net This approach offers a more direct and potentially more efficient route to SAM production. mdpi.com

At the core of enzymatic SAM synthesis is the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction between L-methionine and adenosine (B11128) triphosphate (ATP) to form SAM. nsf.govresearchgate.net The process involves an SN2 reaction where the sulfur atom of methionine attacks the C5' atom of ATP, leading to the formation of SAM and the release of triphosphate, which is subsequently hydrolyzed to pyrophosphate and orthophosphate. nsf.govresearchgate.net

Genetic engineering of various microbial hosts has been a primary strategy to enhance SAM production. The primary goals of these modifications are to increase the expression and activity of MAT, improve the supply of precursors (L-methionine and ATP), and reduce the degradation or diversion of SAM into competing metabolic pathways. researchgate.net

Pichia pastoris has emerged as a favored host for recombinant protein production due to its ability to grow to high cell densities and its strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter. nih.govyoutube.com Researchers have successfully engineered P. pastoris to overexpress the SAM2 gene from Saccharomyces cerevisiae, which encodes for SAM synthetase. This resulted in a significant increase in both MAT activity and SAM accumulation. nih.gov Further metabolic engineering strategies in P. pastoris have included downregulating competing pathways. For instance, reducing the expression of the cystathionine (B15957) β-synthase gene (CYS4) has been shown to decrease the consumption of homocysteine, a precursor in the SAM cycle, thereby channeling more resources towards SAM synthesis. nih.govresearchgate.net

Saccharomyces cerevisiae , a well-established industrial microorganism, has also been a target for genetic modification to improve SAM yields. nih.gov Strategies have included overexpressing endogenous MAT genes and employing mutagenesis techniques, such as atmospheric and room temperature plasma (ARTP) combined with UV irradiation, to generate high-producing strains. nih.gov Transcriptome analysis of these improved strains has revealed that enhancements in the tricarboxylic acid (TCA) cycle and glycolysis, coupled with the inhibition of pathways like serine and ergosterol synthesis, contribute to higher SAM production. nih.gov

Escherichia coli is another attractive host due to its rapid growth and well-understood genetics. researchgate.net Genetic manipulation in E. coli has focused on overexpressing MAT and optimizing fermentation conditions to boost SAM synthesis. researchgate.net

MicroorganismGenetic Modification StrategyKey Genes TargetedReported Outcome
Pichia pastorisOverexpression of SAM synthetaseSAM2 (from S. cerevisiae)17-fold higher enzyme activity and significant increase in SAM accumulation. nih.gov
Pichia pastorisDownregulation of competing pathwayCYS4 (cystathionine β-synthase)48.8% increase in SAM titer by reducing homocysteine removal. nih.govresearchgate.net
Saccharomyces cerevisiaeARTP and UV-LiCl mutagenesisMultiple, identified through transcriptome analysis191% increase in SAM titer in shake flask fermentation. nih.gov
Escherichia coliOverexpression of MATEndogenous MAT geneEnhanced SAM biosynthesis. researchgate.net

A significant challenge in the enzymatic synthesis of SAM is product inhibition, where the accumulation of SAM inhibits the activity of the MAT enzyme. mdpi.comnih.gov To address this, researchers have focused on engineering MAT variants with reduced sensitivity to product inhibition. One notable example is the I303V variant of E. coli MAT, which exhibits significantly lower product inhibition and a four-fold higher specific activity compared to the wild-type enzyme. mdpi.comnih.gov

Immobilization of enzymes on solid supports is a widely used strategy in industrial biocatalysis to improve enzyme stability, facilitate catalyst recovery and reuse, and enable continuous reactor operation. mdpi.comnih.gov Various materials, including amino resins and epoxy resins, have been investigated for immobilizing MAT. mdpi.com Covalent immobilization of the I303V MAT variant onto an amino resin resulted in a robust biocatalyst with high activity and operational stability. mdpi.com This immobilized enzyme demonstrated a longer half-life and could be reused for multiple batches of SAM synthesis with high substrate conversion rates. mdpi.com

Another approach involves the immobilization of whole microbial cells that have been engineered to overexpress MAT. nih.gov This method can be more cost-effective as it bypasses the need for enzyme purification. For instance, E. coli cells expressing the I303V MAT variant have been permeabilized and immobilized in gellan gum gel containing magnetic nanoparticles. nih.govfao.org The magnetic properties of the support allow for easy separation of the biocatalyst from the reaction mixture. nih.govfao.org

EnzymeSpecific Activity (U/mg)Product InhibitionReference
Wild-Type MAT (E. coli)3.6High nih.gov
I303V MAT Variant (E. coli)14.2Significantly reduced nih.gov

S-adenosyl-L-methionine Analogs and Mimetics in Methyltransferase Research

S-adenosyl-L-methionine analogs are indispensable tools for studying the function and mechanism of SAM-dependent methyltransferases (MTases). nih.govresearchgate.net These synthetic molecules are designed to mimic the natural cofactor while incorporating specific modifications that allow for probing enzyme activity, identifying substrates, and elucidating catalytic mechanisms. nih.govnih.gov

A key strategy in the design of SAM analogs is the replacement of the transferable methyl group with a larger, functional group that can act as a reporter. researchgate.net These reporter groups can be bioorthogonal handles, such as azides or alkynes, which can be selectively reacted with complementary probes for visualization or affinity purification. nih.govresearchgate.net For example, propargyl-functionalized SAM analogs have been developed for this purpose. semanticscholar.org

The chemical stability of these analogs is a critical consideration, as many are prone to degradation under physiological conditions. researchgate.net To enhance stability, modifications have been made to other parts of the SAM molecule, such as replacing the carboxyl group with an H-phosphinic group. researchgate.net Another approach involves substituting the sulfur atom with selenium, creating Se-adenosyl-L-selenomethionine (SeAM) analogs. acs.org These selenium-based compounds can exhibit enhanced reactivity and compatibility with certain MTases. acs.org

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov In the context of SAM research, bioorthogonal systems enable the specific labeling and tracking of MTase substrates. nih.gov This is typically achieved by using a SAM analog bearing a bioorthogonal functional group, which is transferred by an MTase to its substrate. nih.gov The modified substrate can then be detected by reacting it with a complementary bioorthogonal probe, often carrying a fluorescent tag or a biotin (B1667282) handle for affinity purification. nih.govresearchgate.net

Commonly used bioorthogonal reactions in this context include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net These reactions are highly specific and efficient under physiological conditions. researchgate.net The development of mutually orthogonal bioorthogonal reactions allows for the simultaneous labeling of multiple biomolecules, providing a powerful tool for studying complex biological systems. researchgate.net

SAM analogs have been instrumental in elucidating the catalytic mechanisms of MTases and defining their substrate specificity. nih.govmdpi.com By systematically varying the structure of the SAM analog, researchers can probe the steric and electronic requirements of the enzyme's active site. mdpi.com For example, the use of analogs with extended alkyl chains in place of the methyl group has demonstrated that some DNA methyltransferases can transfer these bulkier groups to their DNA substrates. acs.org

These tools are also crucial for identifying the substrates of newly discovered MTases. nih.gov A common workflow involves incubating a cell lysate or purified protein with a bioorthogonal SAM analog, followed by reaction with a fluorescent or affinity probe to label the substrates. semanticscholar.org The labeled substrates can then be identified by techniques such as in-gel fluorescence scanning or mass spectrometry-based proteomics. semanticscholar.org This approach has been successfully used to profile the substrates of endogenous methyltransferases in various cellular contexts. semanticscholar.org

SAM Analog/MimeticKey FeatureApplicationReference
Propargylic Se-adenosyl-l-selenomethionine (ProSeAM)Propargyl group as a bioorthogonal handle; selenium substitution for stability.Profiling substrates of endogenous methyltransferases. semanticscholar.org
SAM-P HH-phosphinic group replacing the carboxyl group.Increased chemical stability while retaining functional activity. researchgate.net
N-mustard analogs of SAMContains a reactive N-mustard group.Probing protein arginine methylation. semanticscholar.org
Aziridine derivatives of MTAAziridine ring as a reactive electrophile.Alkylation of DNA substrates in the presence of a DNA methyltransferase. nih.govresearchgate.net

Biochemical and Molecular Approaches for S-adenosyl-L-methionine Pathway Analysis

The intricate network of biochemical reactions involving S-adenosyl-L-methionine (SAM) necessitates sophisticated analytical techniques to fully understand its regulation and function. Modern research leverages a combination of metabolomic, proteomic, isotopic labeling, and computational approaches to dissect the complexities of the SAM pathway. These methodologies provide a comprehensive view of the synthesis, utilization, and regeneration of this critical methyl donor.

Metabolomic Profiling of S-adenosyl-L-methionine and Related Metabolites

Metabolomic profiling allows for the simultaneous measurement of SAM and its related metabolites, offering a snapshot of the metabolic state of the one-carbon pathway. This is crucial as the ratio of SAM to its demethylated product, S-adenosyl-L-homocysteine (SAH), is a key indicator of cellular methylation capacity. nih.gov

Analytical Techniques:

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for targeted metabolomic analysis of SAM and its associated compounds. thermofisher.comnih.gov Various LC-MS/MS methods have been developed to accurately quantify these metabolites in diverse biological samples, including plasma, urine, and cells. mdpi.comnih.gov These methods often employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography for separation, coupled with tandem mass spectrometry for sensitive and specific detection. nih.govresearchgate.netnih.gov

Key considerations in developing these methods include the inherent instability of SAM, especially under neutral or alkaline conditions, and the low physiological concentrations of both SAM and SAH. mdpi.com To overcome these challenges, protocols often involve rapid sample quenching and extraction procedures, followed by analysis using stable isotope-labeled internal standards for accurate quantification. aacrjournals.orgresearchgate.net

Research Findings from Metabolomic Studies:

Study Focus Key Findings Analytical Method
SAM and SAH in Healthy Adults Established reference ranges for plasma SAM (120 ± 36 nM) and SAH (21.5 ± 6.5 nM). mdpi.comIsotopic dilution LC-MS/MS
Metabolic Response to Dietary Changes A 4-week intervention with a vegan or meat-rich diet showed preserved variations of SAM and SAH concentrations in healthy adults. mdpi.comLC-MS/MS
SAM Levels in Yeast Deletion of S-adenosylmethionine synthetase alleles in S. cerevisiae resulted in varied intracellular SAMe levels. nih.govHILIC UPLC-MS
Epigenetically Relevant Metabolites Developed a method to simultaneously detect over 30 epigenetically relevant metabolites, including SAM, in various biological matrices. biorxiv.orgGC-MS and LC-MS/MS

These studies highlight the power of metabolomics to provide quantitative insights into the dynamics of the SAM pathway in response to genetic, dietary, and pathological perturbations.

Proteomic Studies of S-adenosyl-L-methionine-Dependent Enzymes

Proteomics offers a powerful lens to investigate the enzymes that utilize SAM as a cofactor, primarily the large and diverse family of methyltransferases (MTs). nih.gov There are approximately 200 known or putative SAM-dependent MTs in the human proteome, each playing a critical role in modifying a wide array of biomolecules. nih.govresearchgate.net

Methodologies for Studying SAM-Dependent Enzymes:

Chemical proteomics is a prominent approach for profiling MTs. This technique often employs probes based on the structure of SAH, the universal product of MT-catalyzed reactions. nih.gov These photoreactive SAH probes can be used to enrich a significant number of MTs from cell lysates, allowing for their identification and quantification by mass spectrometry. nih.gov This approach has proven to be highly specific for MTs over other protein classes. nih.gov

Another strategy involves creating large-scale protein interaction maps to understand the functional networks of these enzymes. For instance, a two-hybrid screening approach was used to map the protein-protein interactions of the Smad signaling pathway, which is regulated by TGF-β superfamily members and involves SAM-dependent methylation. researchgate.netnih.gov

Key Findings from Proteomic Analyses:

Research Focus Key Discoveries Proteomic Technique
Human Methyltransferase Profiling A suite of SAH photoreactive probes successfully enriched over 50 MTs from human cancer cell lysates. nih.govChemical Proteomics
Smad Signaling Pathway Established a network of 755 interactions involving 591 proteins, identifying novel proteins involved in Smad signaling. researchgate.netnih.govTwo-Hybrid Screening
Synaptic Dysfunction in SCZ and BP Unbiased proteomic profiling of synapses revealed upregulation of autophagy-related proteins and downregulation of synaptic and mitochondrial proteins in schizophrenia and bipolar disorder. nih.govQuantitative Mass Spectrometry
Diversity of MTs in Insects Annotation and comparison of SAM-dependent MTs in four insect species highlighted the specific role of L-isoaspartate O-methyltransferases in desiccation tolerance. mdpi.comCo-expression Analysis

These proteomic investigations provide valuable insights into the regulation and function of SAM-dependent enzymes and their roles in various biological processes and diseases.

Isotopic Labeling and Tracing in S-adenosyl-L-methionine Metabolic Flux Studies

Stable isotope tracing is a powerful technique to delineate the flow of atoms through metabolic pathways, providing quantitative measurements of metabolic fluxes. kuleuven.benih.gov By introducing nutrients enriched with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the incorporation of these labels into SAM and its downstream metabolites. kuleuven.beacs.org

Methodologies and Applications:

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a widely used approach to quantify fluxes in central carbon metabolism that are directly linked to SAM production. nii.ac.jp This technique involves culturing cells or organisms with ¹³C-labeled substrates, such as glucose or methionine, and then measuring the isotopic enrichment in various metabolites. aacrjournals.orgnih.gov

Stable Isotope-Resolved Metabolomics (SIRM) is another powerful method that employs untargeted ultra-high-resolution mass spectrometry to quantify the full set of isotopologues for a large number of metabolites, including SAM and SAH. aacrjournals.org This approach allows for a comprehensive mapping of metabolic networks. nih.govaacrjournals.org

Illustrative Research Findings:

Study Objective Isotopic Tracer Used Key Findings
SAM Production in Yeast ¹³C-labeled ethanolEthanol assimilation significantly increased tricarboxylic acid cycle and glyoxylate shunt fluxes, leading to enhanced ATP regeneration and higher SAM accumulation. researchgate.net
SAM Biosynthesis Pathway in A549 cells ¹³C₆-glucose and ¹³CH₃-methionineTracing with ¹³C₆-glucose showed extensive label incorporation into the ribose and purine (B94841) of SAM and SAH. ¹³CH₃-methionine tracing showed predominant single-carbon labeling in SAM. aacrjournals.org
Methionine Metabolism in Human Fibrosarcoma Cells ¹³C-methionineQuantified transmethylation and propylamine transfer fluxes to be roughly 15% of the net methionine uptake. nih.gov
SAM Production in Saccharomyces cerevisiae ¹³C-labeled glucoseHigh SAM-producing yeast strains exhibited significantly increased tricarboxylic acid (TCA) cycle flux and enhanced ATP regeneration compared to control strains. nii.ac.jp

These studies demonstrate the utility of isotopic labeling in elucidating the intricate regulation of SAM metabolism and identifying key metabolic nodes that contribute to its production.

In Silico Analysis and Computational Modeling of S-adenosyl-L-methionine-Related Systems

Computational approaches, including in silico analysis and mathematical modeling, are indispensable for integrating complex datasets and gaining a systems-level understanding of SAM-related pathways. nih.gov These methods allow researchers to simulate metabolic networks, predict the effects of perturbations, and identify key regulatory points.

Modeling Approaches and Their Applications:

Knowledge-based metabolic in silico models are constructed using information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the scientific literature. nih.gov These models can be used to investigate the impact of metabolism on various cellular processes, such as drug efficacy in cancer. nih.govnih.gov

Mathematical models of one-carbon metabolism, which includes the methionine cycle, can be used to investigate the regulatory and homeostatic mechanisms that allow the system to function under varying conditions. researchgate.net These models often consist of a series of differential equations that describe the dynamic changes in metabolite concentrations. biorxiv.org

Examples of Computational Research:

Modeling Approach System Studied Key Insights
Knowledge-Based Metabolic Model Methionine cycle and its crosstalk with other metabolic pathwaysIdentified correlations between metabolic components like MAT2A and NNMT and chemotherapy outcomes, highlighting the link between metabolism and methylation in cancer. nih.govnih.gov
Mathematical Model of One-Carbon Metabolism Folate and methionine cyclesElucidated the complex regulatory network involving allosteric interactions that control the flux of one-carbon units for various biosynthetic processes. researchgate.net
Bioinformatic Data Mining Radical SAM enzyme superfamilyAided in the classification of 68 functionally distinct subfamilies of these enzymes, many of which are involved in peptide modification. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations SAM-dependent methyltransferasesProvided detailed mechanistic insights into the SN2 nucleophilic substitution reaction catalyzed by these enzymes. mdpi.com

These computational studies complement experimental approaches by providing a framework for interpreting complex biological data and generating new hypotheses about the regulation and function of the S-adenosyl-L-methionine pathway.

Concluding Perspectives and Future Research Directions in S Adenosyl L Methionine Studies

Emerging Paradigms in S-adenosyl-L-methionine Metabolism and Regulation

Recent research has illuminated novel paradigms in the metabolism and regulation of S-adenosyl-L-methionine (SAM), extending its role beyond that of a simple methyl donor. A significant emerging concept is the role of SAM as a critical metabolic sensor and regulator of cellular processes, most notably autophagy. nih.gov In conditions of methionine starvation, SAM levels are a key determinant in the inhibition of autophagy, linking the cell's metabolic status directly to this fundamental homeostatic mechanism. nih.gov This regulation is multifaceted, involving SAM's participation in the transmethylation, transsulfuration, and polyamine synthesis pathways, all of which produce metabolites that influence autophagic flux. nih.gov

Furthermore, the regulation of SAM synthesis and, consequently, its downstream effects, is intricately linked to the cellular redox state. researchgate.net Impairments in the methionine cycle, which are often associated with oxidative stress, can lead to reduced SAM concentrations. researchgate.net This has prompted investigations into the redox control of methionine adenosyltransferases (MATs), the enzymes responsible for SAM synthesis, revealing new layers of regulation critical in pathologies such as liver disease. researchgate.net The interplay between SAM levels, its role as a positive effector of its own synthesis, and its influence on enzymes like cystathionine (B15957) synthase highlight a complex self-regulatory mechanism, particularly in the liver. semanticscholar.org

Epigenetic regulation represents another critical frontier in SAM biology. As the primary methyl group donor for the methylation of DNA, RNA, and histones, SAM is central to modulating gene expression. nih.govwikipedia.org Alterations in SAM levels can lead to aberrant methylation patterns, which have been implicated in various diseases. wikipedia.orgmdpi.com For instance, in certain types of leukemia, the perturbation of SAM metabolism has been shown to alter histone methylation dynamics, reduce the expression of key oncogenic drivers, and induce apoptosis in cancer cells. mdpi.com This positions SAM metabolism as a potential target for therapeutic intervention. The intricate feedback loops where SAM not only provides the substrate for methylation but also regulates the enzymes involved, such as inhibiting methylenetetrahydrofolate reductase (MTHFR), underscores its central role in cellular metabolic and genetic regulation. nih.gov A recent paradigm shift in the understanding of radical SAM enzymes suggests that the reactive 5'-deoxyadenosyl radical is generated via an organometallic intermediate, which is now considered a central feature of catalysis in this vast enzyme superfamily. acs.org

Integration of S-adenosyl-L-methionine Biology with Systems Biology Approaches

The complexity of S-adenosyl-L-methionine's roles in interconnected metabolic pathways necessitates a holistic, systems-level understanding. Systems biology, an interdisciplinary field that combines computational modeling and high-throughput data analysis, offers a powerful framework to unravel the intricate network of interactions governing SAM metabolism and its downstream effects. nih.govrojournals.org By integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the one-carbon metabolism, in which SAM is a central node. nih.gov

This integrated approach allows for the simulation and prediction of how perturbations in one part of the network, such as altered nutrient availability or genetic mutations, affect SAM levels and its allocation among competing pathways like transmethylation, transsulfuration, and polyamine synthesis. rojournals.orgnih.gov For instance, systems biology can help elucidate the complex regulatory feedback loops where SAM and its metabolite, S-adenosylhomocysteine (SAH), modulate enzymatic activities and gene expression. nih.gov Such models can identify critical control points and potential therapeutic targets within the network. nottingham.ac.uk

Furthermore, the integration of systems biology with synthetic biology provides opportunities to engineer and manipulate microbial systems for enhanced production of SAM or to study the effects of altered SAM metabolism in a controlled manner. nih.gov By understanding the entire cellular machinery, researchers can design synthetic genetic circuits to investigate specific aspects of SAM biology or to create microbial cell factories for industrial applications. nih.gov The coupling of bioimaging with systems biology analysis at the single-cell level is another promising avenue, allowing for the correlation of dynamic changes in SAM metabolism with specific cellular phenotypes and behaviors. pnnl.gov This multi-scale modeling approach, from molecular interactions to cellular systems, is crucial for translating fundamental knowledge of SAM biology into practical applications in medicine and biotechnology. rojournals.orgnottingham.ac.uk

Innovative Methodological Advancements in S-adenosyl-L-methionine Research

Advancements in research methodologies are continuously refining our understanding of S-adenosyl-L-methionine. The development and application of SAM analogs have become instrumental in probing the function and mechanism of SAM-dependent enzymes, particularly methyltransferases. researchgate.net These synthetic analogs can be used to study catalytic activity, identify new enzyme substrates, and modify or link to substrates for further analysis. researchgate.net

Computational approaches, such as virtual screening, have emerged as powerful tools for discovering novel inhibitors of SAM synthesis. nih.gov By docking large compound libraries to the crystallographically defined active sites of enzymes like methionine adenosyltransferase (MAT), researchers can identify high-affinity inhibitors that can serve as chemical probes or potential therapeutic agents. nih.gov Quantum chemical calculations and molecular dynamics (MD) simulations are providing unprecedented, atomistic views of the mechanisms of SAM-dependent methyltransferases. mdpi.com These computational methods allow for the detailed characterization of transition states and reaction pathways, which are often difficult to study experimentally. mdpi.com

In the realm of production, innovative strategies in microbial fermentation are being developed to improve the yield of SAM. researchgate.net These methods include genetic engineering of producing strains like Pichia pastoris and Saccharomyces cerevisiae to enhance the activity of SAM synthetase, eliminate rate-limiting steps in its synthesis, and block competing metabolic pathways. researchgate.net Optimization of culture conditions and feeding strategies, guided by a deeper understanding of the cellular metabolism, has also contributed to significantly increased SAM productivity. researchgate.net Furthermore, new analytical techniques are crucial for the accurate quantification of SAM and related metabolites. High-performance liquid chromatography (HPLC) remains a key method for the analysis of SAM and S-adenosylhomocysteine in tissues, providing essential data for studying the effects of various conditions on the SAM cycle. mdpi.com

Q & A

Q. What are the key biochemical roles of SAMe in mammalian systems, and how can researchers experimentally validate its methyltransferase activity?

SAMe serves as a universal methyl donor in over 40 biochemical reactions, including DNA/RNA/protein methylation, and regulates hepatocyte growth, apoptosis, and differentiation . To validate methyltransferase activity, researchers can:

  • Use radiolabeled SAMe (³H- or ¹⁴C-CH₃) in enzymatic assays to track methyl group transfer .
  • Employ structural biology techniques (e.g., X-ray crystallography) to study SAMe binding to enzymes like DNA methyltransferases (e.g., M.HhaI) .
  • Quantify methylation products (e.g., 5-methylcytosine) via LC-MS or bisulfite sequencing .

Q. What experimental models are suitable for studying SAMe deficiency in chronic liver disease?

  • Animal models : Mice with methionine adenosyltransferase (MAT) mutations or dietary methionine/choline-deficient diets mimic SAMe depletion observed in cirrhosis and steatohepatitis .
  • In vitro systems : Primary hepatocytes or HepG2 cells treated with SAMe synthesis inhibitors (e.g., cycloleucine) .
  • Measure hepatic SAMe levels using HPLC or enzymatic assays and correlate with markers of oxidative stress (e.g., glutathione depletion) .

Q. How can microbial fermentation be optimized for SAMe production in E. coli or Pichia pastoris?

  • Overexpress SAMe synthetase (metK in E. coli) under inducible promoters (e.g., T7 or AOX1 in P. pastoris) .
  • Supplement fermentation media with L-methionine and ATP precursors (e.g., adenine, Mg²⁺) to bypass feedback inhibition .
  • Use genome-scale metabolic models (e.g., P. pastoris iRY1243) to predict optimal nitrogen sources (e.g., ammonium sulfate) and gene knockout targets for yield improvement .

Advanced Research Questions

Q. How can contradictory findings in SAMe clinical trials for liver disease be resolved through meta-analysis?

  • Apply Cochrane systematic review guidelines: Define strict inclusion criteria (RCTs with standardized SAMe dosing, validated liver function endpoints) and exclude studies with high bias (e.g., lack of blinding, incomplete outcome data) .
  • Address heterogeneity using subgroup analysis (e.g., SAMe efficacy in cholestasis vs. alcoholic hepatitis) or random-effects models .
  • Validate results with sensitivity analyses, such as excluding trials with imputed data or small sample sizes .

Q. What mechanisms explain the dual hepatoprotective and hepatotoxic effects of SAMe under different metabolic conditions?

  • SAMe homeostasis is critical: Deficiency impairs methylation and glutathione synthesis, exacerbating oxidative stress, while excess SAMe disrupts one-carbon metabolism (e.g., glycine N-methyltransferase (GNMT) inhibition) .
  • Investigate using GNMT-knockout models or SAMe-infused animal livers to study hypermethylation-induced mitochondrial dysfunction .
  • Monitor metabolites like S-adenosylhomocysteine (SAH) and homocysteine to assess metabolic flux imbalances .

Q. How can SAMe analogs be synthesized and applied to study enzyme-specific methylation without off-target effects?

  • Design fluorinated or isotopically labeled SAMe analogs (e.g., Se-adenosylselenomethionine) via chemoenzymatic methods using chlorinase SalL or engineered methyltransferases .
  • Validate specificity using competitive inhibition assays and crystallography to confirm binding pocket compatibility .
  • Apply analogs in in vitro methylation assays (e.g., histone H3K4 methylation) to isolate target enzyme activity .

Q. What strategies improve the stability and bioavailability of SAMe in in vivo studies?

  • Use stabilized salt forms (e.g., sulfate tosylate) to reduce degradation at physiological pH .
  • Encapsulate SAMe in liposomes or nanoparticles to enhance intestinal absorption and reduce hepatic first-pass metabolism .
  • Administer SAMe with cofactors (e.g., vitamin B12, folate) to support one-carbon metabolism and prolong activity .

Methodological Considerations

Q. What safety protocols are critical for handling SAMe in laboratory settings?

  • Follow GHS guidelines: Use PPE (gloves, goggles) to avoid skin/eye contact (corrosive category 2) and work in ventilated fume hoods to prevent inhalation of dust .
  • Store SAMe at -20°C in anhydrous, inert atmospheres (argon) to prevent oxidation .
  • Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) before aqueous disposal .

Q. How can researchers address discrepancies in SAMe quantification across studies?

  • Standardize extraction protocols: Use perchloric acid for tissue homogenization and immediate freezing to prevent SAMe degradation .
  • Validate assays with internal standards (e.g., deuterated SAMe) and cross-verify using LC-MS/MS and enzymatic (radioenzymatic) methods .
  • Report data as nmol/g tissue or µM in plasma with baseline correction for inter-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.